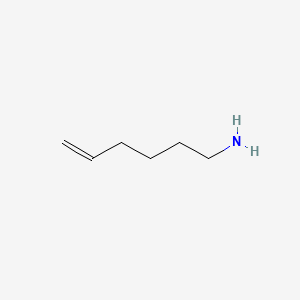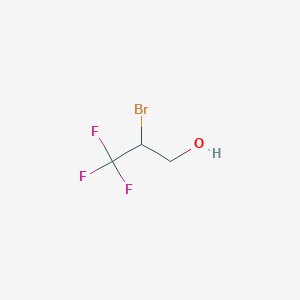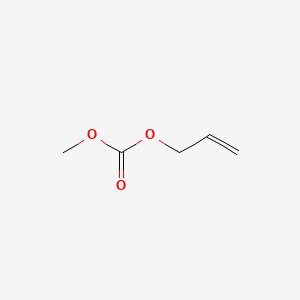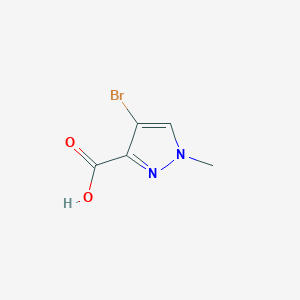
6-Aminoindanona
Descripción general
Descripción
6-Aminoindanone, also known as 6-aminoindan-1-one, is an organic compound that is used in a variety of scientific research applications. It has a unique structure that allows it to interact with a variety of biological systems, including proteins and enzymes. 6-Aminoindanone is also used in the synthesis of a variety of compounds, including pharmaceuticals, cosmetics, and food additives.
Aplicaciones Científicas De Investigación
Farmacología: Agentes Antiinflamatorios
La 6-Aminoindanona se ha estudiado por su potencial en farmacología, particularmente en el desarrollo de agentes antiinflamatorios. Las modificaciones a la estructura de la indanona, que incluye la this compound, han mostrado resultados prometedores en la mejora de la actividad antiinflamatoria . Esto sugiere que la this compound podría ser un andamiaje valioso para la síntesis de nuevos fármacos antiinflamatorios no esteroideos (AINE) que pueden ofrecer una eficacia mejorada y efectos secundarios reducidos en comparación con los tratamientos actuales.
Ciencia de Materiales: Síntesis Química Avanzada
En la ciencia de materiales, la this compound sirve como precursor en la síntesis de moléculas complejas. Su forma sólida y sus propiedades estructurales la convierten en un intermedio versátil en la creación de nuevos materiales y productos químicos . Los investigadores en este campo pueden utilizar la this compound para desarrollar compuestos novedosos con aplicaciones potenciales que van desde la electrónica hasta los recubrimientos.
Síntesis Química: Bloques de Construcción
El papel de la this compound en la síntesis química es significativo debido a su reactividad y potencial para formar varios derivados. Actúa como un bloque de construcción para la síntesis de una amplia gama de compuestos químicos, que pueden utilizarse en futuras investigaciones y desarrollo en múltiples disciplinas científicas .
Diagnóstico Médico: Detección de Biomarcadores
La this compound podría desempeñar un papel en el diagnóstico médico como reactivo para la detección de biomarcadores específicos. Si bien las aplicaciones directas en el diagnóstico no están bien documentadas, las propiedades químicas del compuesto pueden permitirle reaccionar con enzimas o sustratos particulares, lo que indica la presencia de ciertas enfermedades o afecciones .
Ciencia Ambiental: Análisis de Toxicidad y Seguridad
Los científicos ambientales podrían explorar el uso de la this compound en el estudio de la toxicidad y la seguridad de los compuestos químicos. Dada su clasificación bajo ciertas declaraciones de peligro, puede servir como un compuesto de referencia en la evaluación de riesgos ambientales y el desarrollo de protocolos de seguridad .
Bioquímica: Estudios de Reacciones Enzimáticas
En bioquímica, la this compound se puede utilizar para estudiar reacciones enzimáticas, particularmente aquellas que involucran procesos de descarboxilación y transaminación. Su estructura permite la investigación de la especificidad y la catálisis enzimática, lo cual es crucial para comprender las vías metabólicas y diseñar fármacos que se dirijan a enzimas específicas .
Safety and Hazards
6-Aminoindanone is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also harmful in contact with skin . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mecanismo De Acción
Target of Action
It is known that aminoindanes, a class of novel psychoactive substances, primarily act via serotonin . This suggests that 6-Aminoindanone might interact with serotonin receptors, which play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.
Mode of Action
This interaction could lead to a significant risk of serotonin syndrome at high doses or when combined with other drugs .
Biochemical Pathways
This pathway plays a crucial role in various physiological processes, including mood regulation, appetite, and sleep .
Pharmacokinetics
Understanding the adme properties is crucial as they impact the bioavailability of the compound . The ADME properties can be influenced by various factors, including the chemical structure of the compound, its formulation, and the route of administration .
Result of Action
Based on the potential interaction with serotonin receptors, it can be inferred that 6-aminoindanone might influence various cellular processes regulated by serotonin, such as cell proliferation, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, light, and pollution could potentially alter the effectiveness of 6-Aminoindanone . Moreover, the internal environment of the organism, including factors like gender, age, and health status, can also impact the compound’s action .
Propiedades
IUPAC Name |
6-amino-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCPAAEKXNPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310310 | |
| Record name | 6-AMINOINDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69975-65-1 | |
| Record name | 69975-65-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-AMINOINDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Aminoindan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1268127.png)










